molecular formula C11H22N2O3 B14051318 (R)-tert-Butyl 3-((R)-1-hydroxyethyl)piperazine-1-carboxylate

(R)-tert-Butyl 3-((R)-1-hydroxyethyl)piperazine-1-carboxylate

Cat. No.: B14051318
M. Wt: 230.30 g/mol
InChI Key: XOXBPNDQYPIGEC-RKDXNWHRSA-N
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Description

®-tert-Butyl 3-(®-1-hydroxyethyl)piperazine-1-carboxylate is a chiral compound with significant potential in various scientific fields. This compound features a piperazine ring substituted with a tert-butyl group and a hydroxyethyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(®-1-hydroxyethyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and ®-1-hydroxyethyl derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include dichloromethane and tetrahydrofuran, with catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-(®-1-hydroxyethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving strong acids or bases, such as hydrochloric acid or sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

®-tert-Butyl 3-(®-1-hydroxyethyl)piperazine-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(®-1-hydroxyethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, modulating their activity. This interaction can lead to various biochemical effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-tert-Butyl 3-(®-1-hydroxyethyl)piperazine-1-carboxylate stands out due to its specific chiral configuration, which imparts unique biochemical properties

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl (3R)-3-[(1R)-1-hydroxyethyl]piperazine-1-carboxylate

InChI

InChI=1S/C11H22N2O3/c1-8(14)9-7-13(6-5-12-9)10(15)16-11(2,3)4/h8-9,12,14H,5-7H2,1-4H3/t8-,9-/m1/s1

InChI Key

XOXBPNDQYPIGEC-RKDXNWHRSA-N

Isomeric SMILES

C[C@H]([C@H]1CN(CCN1)C(=O)OC(C)(C)C)O

Canonical SMILES

CC(C1CN(CCN1)C(=O)OC(C)(C)C)O

Origin of Product

United States

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